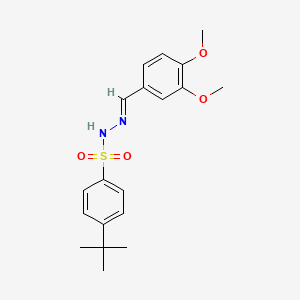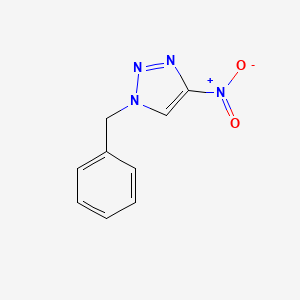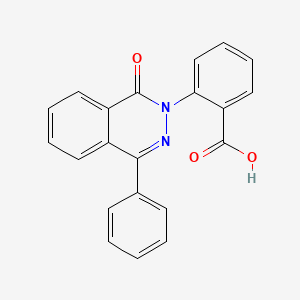![molecular formula C12H21N3O3S B5520943 (3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)
(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the reduction of cyclic sulfonamide precursors, as demonstrated in the synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. These processes typically utilize double reduction methods and can include intramolecular Heck reactions (Evans, 2007).
Molecular Structure Analysis
The molecular structure of compounds with sulfone and pyrrolidine moieties has been explored in various studies. For instance, the structure of phenyl (3-phenylpyrrolidin-3-yl)sulfones, a similar compound, was determined through structure-based design and relationship studies, revealing critical structural elements for high selectivity in biological applications (Duan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of similar compounds often involves the formation of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles, as demonstrated in various synthetic pathways. These compounds can react with alkynes in the presence of a catalyst, forming structurally complex derivatives (Culhane & Fokin, 2011).
Physical Properties Analysis
The physical properties of similar compounds can be inferred from studies on analogs. For instance, the crystal structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, which shares some structural features, was determined using NMR and IR spectroscopy, and X-ray diffraction, revealing important insights into molecular interactions (Nikonov et al., 2021).
Chemical Properties Analysis
The chemical properties of sulfonamide-derived compounds, such as their reactivity and bonding nature, have been characterized in various studies. For instance, the nature of bonding and structure of sulfonamide-derived new ligands were deduced from physical, spectral, and analytical data, providing insights into their chemical behavior (Chohan & Shad, 2011).
科学的研究の応用
Synthesis and Reactivity
The compound (3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine is associated with a class of compounds that exhibit significant reactivity and potential for synthesis in organic chemistry. For instance, sulfamoyl azides, which are related to the core structure of this compound, can be generated from secondary amines using novel sulfonyl azide transfer agents. These azides can react with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles, which are versatile intermediates in organic synthesis. Such compounds are known to add asymmetrically to olefins, showcasing their potential in creating chiral centers and contributing to asymmetric synthesis (Culhane & Fokin, 2011).
Functional Modification and Biological Activity
The compound falls within a category of sulfonamide derivatives that have been explored for their biological activity and potential for functional modification. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines, including sulfonamide derivatives, to form amine-treated polymers. These modifications can enhance the polymers' properties, such as swelling behavior, thermal stability, and potential antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Antioxidant and Enzyme Inhibition Activities
Sulfonamide derivatives, such as those related to (3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine, have been synthesized from dopamine derivatives and investigated for their biological activities. These compounds have shown promising antioxidant activities through various assays and have demonstrated effective inhibition of acetylcholinesterase (AChE) activity. Such activities suggest potential therapeutic applications, especially in conditions where oxidative stress and enzyme dysregulation play a role (Göçer et al., 2013).
Selective Inverse Agonism
Compounds within the same structural family as the subject compound have been explored for their selectivity and efficacy as inverse agonists of certain receptors, such as RORγt. Through structure-based design and optimization, derivatives have been identified that exhibit high selectivity and desirable pharmacokinetic properties, demonstrating the potential for therapeutic application in modulating immune responses (Duan et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3R,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-4-5-10-6-15(7-11(10)13)19(16,17)12-8(2)14-18-9(12)3/h10-11H,4-7,13H2,1-3H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFPKYCTIZDAIJ-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)S(=O)(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-{1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5520861.png)
![3'-(4-hydroxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5520873.png)
![N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520881.png)

![3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)
![N-[(benzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5520904.png)




![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)
![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5520947.png)

![(1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5520959.png)